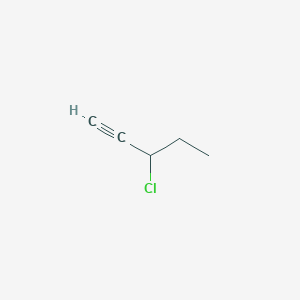

3-Chloropent-1-yne

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloropent-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl/c1-3-5(6)4-2/h1,5H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMZMTGQSMVBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326170 | |

| Record name | 3-chloropent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14035-68-8 | |

| Record name | NSC525034 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloropent-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Chloropent-1-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 3-Chloropent-1-yne, a valuable building block in organic synthesis. The document details the primary synthetic route, experimental protocols, and relevant physicochemical data.

Introduction

This compound is a halogenated alkyne of interest in the development of novel organic compounds. Its bifunctional nature, possessing both a reactive terminal alkyne and a secondary alkyl chloride, makes it a versatile intermediate for the introduction of the pent-1-ynyl group and for subsequent nucleophilic substitution or elimination reactions. This guide focuses on the most direct and reported method for its synthesis: the chlorination of a secondary propargyl alcohol.

Primary Synthetic Pathway

The most viable and documented method for the synthesis of this compound is the reaction of 1-pentyn-3-ol with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.

The overall transformation is as follows:

1-pentyn-3-ol + SOCl₂ → this compound + SO₂ + HCl

A critical consideration in this synthesis is the potential for a competing rearrangement reaction to form the isomeric allenic chloride, 1-chloropenta-1,2-diene. The choice of solvent and reaction conditions can influence the ratio of these two products.

Diagram of the Synthetic Pathway

Caption: Synthesis of this compound from 1-pentyn-3-ol.

Experimental Protocol

The following protocol is based on established procedures for the chlorination of secondary propargyl alcohols using thionyl chloride.[1]

Materials:

-

1-pentyn-3-ol

-

Thionyl chloride (SOCl₂)

-

Diethyl Carbitol (or a similar high-boiling ether solvent)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or diethyl ether (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, dissolve 1-pentyn-3-ol in an appropriate volume of diethyl Carbitol. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise from the addition funnel with vigorous stirring. The molar ratio of thionyl chloride to the alcohol should be approximately 1.1:1.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may be heated to a moderate temperature (e.g., 50-60 °C) to ensure completion, though this may also favor the formation of the allenic byproduct. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over ice water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is a mixture of this compound and 1-chloropenta-1,2-diene. Purify the desired product by fractional distillation.[1]

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇Cl | PubChem |

| Molecular Weight | 102.56 g/mol | PubChem |

| CAS Number | 14035-68-8 | PubChem |

| Boiling Point | ~58 °C at 195 mmHg | [1] |

| Appearance | Colorless liquid (predicted) | - |

| Density | - | - |

Table 2: Representative Experimental Data

| Parameter | Value | Notes |

| Yield | - | Highly dependent on reaction conditions and purification efficiency. |

| Purity (by GC) | - | Should be determined after fractional distillation. |

| ¹H NMR (CDCl₃) | - | Expected signals: terminal alkyne proton, methine proton, methylene protons, and methyl protons. |

| ¹³C NMR (CDCl₃) | - | Expected signals: two alkyne carbons, one chlorinated methine carbon, one methylene carbon, and one methyl carbon. |

| IR (neat) | - | Expected characteristic peaks for C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). |

Safety Considerations

-

Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The workup procedure involves quenching with water, which can be exothermic and release gases. This should be done slowly and with caution.

Conclusion

The synthesis of this compound from 1-pentyn-3-ol using thionyl chloride is a feasible laboratory procedure. Careful control of the reaction conditions and efficient fractional distillation are crucial for obtaining the desired product in good purity and minimizing the formation of the isomeric allenic chloride. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this versatile synthetic intermediate.

References

An In-depth Technical Guide to the Chemical Properties of 3-Chloropent-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Chloropent-1-yne, a halogenated terminal alkyne of interest in organic synthesis and potential applications in drug development. This document collates available data on its physical and chemical characteristics, spectroscopic signature, and reactivity. Detailed experimental protocols for its synthesis and purification, where available in the literature, are also presented. The information is structured to be a valuable resource for researchers and professionals working with this and related compounds.

Chemical and Physical Properties

This compound is a chloroalkyne with the molecular formula C₅H₇Cl.[1] Its chemical structure features a terminal alkyne group and a chlorine atom at the propargylic position, which significantly influences its reactivity. While extensive experimental data for this specific compound is limited in publicly available databases, its fundamental properties have been computed and are summarized below. It is crucial to distinguish this compound from its isomers, such as 4-chloropent-1-yne and 5-chloropent-1-yne, as their properties may differ significantly.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇Cl | [1] |

| Molecular Weight | 102.56 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14035-68-8 | [1] |

| Canonical SMILES | CCC(C#C)Cl | [1] |

| InChIKey | OFMZMTGQSMVBDK-UHFFFAOYSA-N | [1] |

| Computed XLogP3-AA | 1.9 | [1] |

| Computed Topological Polar Surface Area | 0 Ų | [1] |

| Computed Complexity | 67.3 | [1] |

Note: The XLogP3-AA, Topological Polar Surface Area, and Complexity are computed properties and should be considered as estimates.

Spectroscopic Data

Infrared (IR) Spectroscopy

As a terminal alkyne, the IR spectrum of this compound is expected to exhibit two characteristic stretching vibrations:

-

≡C-H stretch: A strong, narrow band in the region of 3330-3270 cm⁻¹.[2] This is a diagnostic peak for terminal alkynes.[2][3]

-

-C≡C- stretch: A weak absorption band between 2260-2100 cm⁻¹.[2][4]

The presence of the C-Cl bond would likely show an absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different proton environments in the molecule. The acetylenic proton (≡C-H) typically resonates in the range of δ 1.7-3.1 ppm.[5] Protons on the carbon adjacent to the chlorine atom would be expected to show a downfield shift. Long-range coupling between the acetylenic proton and other protons in the molecule may also be observed.[5]

¹³C NMR: The sp-hybridized carbons of the alkyne group are expected to resonate in the range of 65-100 ppm.[6] Specifically, the terminal alkyne carbon (≡C-H) typically appears around 65–85 ppm, while the internal alkyne carbon (≡C-R) is found in the 70–100 ppm region.[6] The carbon atom bonded to the chlorine will experience a significant downfield shift due to the electronegativity of the halogen.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.[7][8] The relative intensity of the M+2 peak is approximately one-third that of the molecular ion peak, which is a distinctive feature for compounds containing a single chlorine atom.[7][8] Fragmentation patterns would likely involve the loss of a chlorine radical and cleavage of the carbon-carbon bonds.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the presence of the terminal alkyne and the secondary alkyl chloride functionalities.

Reactions of the Alkyne Group

The terminal alkyne is acidic and can be deprotonated by a strong base to form an acetylide anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. Additionally, the triple bond can undergo electrophilic addition reactions with reagents such as halogens (Cl₂, Br₂) and hydrogen halides (HCl, HBr).[9]

Reactions of the Alkyl Chloride

The chlorine atom at the 3-position is on a secondary carbon, making it susceptible to nucleophilic substitution and elimination reactions. The specific pathway (Sₙ1, Sₙ2, E1, or E2) will depend on the nature of the nucleophile/base, the solvent, and the reaction conditions.

Synthesis and Purification

Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely reported. However, general methods for the synthesis of similar chlorinated alkynes can be adapted.

General Synthetic Approach

A plausible synthetic route to this compound could involve the chlorination of pent-1-en-3-ol, followed by an elimination reaction to introduce the triple bond. Alternatively, the direct chlorination of a suitable precursor alkyne could be explored. The synthesis of alkynes can also be achieved through double elimination reactions of vicinal or geminal dihalides.[10]

Caption: Plausible synthetic pathways to this compound.

Purification

Purification of chlorinated alkynes is typically achieved through distillation or column chromatography. Given the potential for thermal instability of some alkynes, distillation should be performed under reduced pressure. For chromatographic purification, silica gel is a common stationary phase, with a non-polar eluent system such as a mixture of hexanes and ethyl acetate.

Safety and Handling

-

Flammability: Similar small organic molecules are often flammable. Keep away from heat, sparks, and open flames.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reactivity: Can react vigorously with strong oxidizing agents and strong bases.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Experimental Protocols

As specific experimental protocols for this compound are not available in the searched literature, a general protocol for a related reaction, the halogenation of an alkyne, is provided for illustrative purposes.

General Protocol for the Chlorination of an Alkyne (Illustrative)

Objective: To add one equivalent of chlorine across the triple bond of a terminal alkyne.

Materials:

-

Terminal alkyne (1 equivalent)

-

Chlorine (Cl₂) gas or a suitable chlorinating agent (e.g., N-chlorosuccinimide, 1 equivalent)

-

Inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Reaction flask equipped with a stir bar, gas inlet (if using Cl₂), and a condenser

-

Ice bath

Procedure:

-

Dissolve the terminal alkyne in the inert solvent in the reaction flask and cool the mixture in an ice bath.

-

If using chlorine gas, bubble it slowly through the stirred solution. Monitor the reaction progress by TLC or GC.

-

If using a solid chlorinating agent like NCS, add it portion-wise to the cooled, stirred solution.

-

Once the reaction is complete, quench any remaining chlorinating agent (e.g., with a solution of sodium thiosulfate).

-

Extract the product with a suitable organic solvent, wash the organic layer with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.

Caption: General workflow for the chlorination and purification of an alkyne.

Conclusion

This compound is a molecule with potential for synthetic applications due to its dual functionality. This guide has summarized the available information on its chemical and physical properties, predicted spectroscopic characteristics, and expected reactivity. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its utility in organic synthesis and medicinal chemistry. Researchers should exercise caution when working with this compound, following standard safety protocols for handling potentially hazardous chemicals.

References

- 1. This compound | C5H7Cl | CID 352113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alkynes | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide to 3-Chloropent-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropent-1-yne, a halogenated alkyne of interest in organic synthesis. This document details its chemical identity, physical properties, and a proposed synthetic pathway, offering valuable information for its application in research and development.

Chemical Identity and Properties

IUPAC Name: this compound[1] CAS Number: 14035-68-8[1]

Quantitative physical and chemical properties for this compound are summarized in the table below. These computed properties provide essential parameters for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C5H7Cl | PubChem[1] |

| Molecular Weight | 102.56 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Exact Mass | 102.0236279 Da | PubChem[1] |

| Monoisotopic Mass | 102.0236279 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 6 | PubChem[1] |

| Complexity | 67.3 | PubChem[1] |

Synthesis of this compound: An Experimental Protocol

Reaction:

C₅H₈O (1-pentyn-3-ol) + SOCl₂ (thionyl chloride) → C₅H₇Cl (this compound) + SO₂ (sulfur dioxide) + HCl (hydrogen chloride)

Materials:

-

1-pentyn-3-ol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Pyridine (optional, as a base to neutralize HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-pentyn-3-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic and will produce gaseous byproducts (SO₂ and HCl). Maintain the temperature at 0 °C during the addition. Optional: If pyridine is used, it should be present in the reaction flask with the alcohol before the addition of thionyl chloride.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental Workflow

The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

References

Spectroscopic Data of 3-Chloropent-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Chloropent-1-yne, a halogenated alkyne of interest in synthetic chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It further outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this and similar small molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established empirical rules and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (≡C-H) | 2.0 - 3.0 | Doublet of triplets (dt) | ~2.5 (long range) |

| H3 (Cl-C-H) | 4.0 - 5.0 | Triplet (t) | ~7.0 |

| H4 (-CH₂-) | 1.8 - 2.5 | Multiplet (m) | - |

| H5 (-CH₃) | 1.0 - 1.5 | Triplet (t) | ~7.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (≡C-H) | 70 - 85 |

| C2 (-C≡) | 80 - 95 |

| C3 (-CHCl-) | 50 - 65 |

| C4 (-CH₂-) | 25 - 40 |

| C5 (-CH₃) | 10 - 20 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| ≡C-H | 3300 - 3250 | Stretch |

| C≡C | 2150 - 2100 | Stretch |

| C-H (sp³) | 2980 - 2850 | Stretch |

| C-Cl | 800 - 600 | Stretch |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Notes |

| 102/104 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 67 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 73 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 39 | [C₃H₃]⁺ | Propargyl cation, a common fragment for terminal alkynes. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse angle, a wider spectral width than for ¹H NMR, and a longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of carbon nuclei.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). Use a liquid sample cell with a defined path length.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) are suitable methods.

-

Ionization:

-

Electron Ionization (EI): This is a common technique for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Chemical Ionization (CI): A softer ionization technique that results in less fragmentation and a more prominent molecular ion peak.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualizations

The following diagrams illustrate key workflows in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for NMR-based structure elucidation.

Reactivity of the Chloro Group in 3-Chloropent-1-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloro group in 3-chloropent-1-yne, a secondary propargylic halide. The document explores the delicate balance between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, influenced by factors such as the nature of the nucleophile/base, solvent polarity, and temperature. This guide aims to serve as a valuable resource for professionals in organic synthesis and drug development by providing detailed theoretical background, experimental considerations, and predictive models for the chemical behavior of this versatile building block.

Introduction

This compound is a valuable synthetic intermediate due to the presence of two key functional groups: a terminal alkyne and a secondary chloroalkane. The reactivity of the chloro group is of particular interest as its substitution or elimination allows for the introduction of diverse functionalities, making it a key component in the synthesis of complex organic molecules, including pharmaceutical agents and novel materials. Understanding the factors that govern the reaction pathways at the C-3 position is crucial for designing efficient and selective synthetic routes.

The carbon-chlorine bond in this compound is activated by its position adjacent to the alkyne. This propargylic position can stabilize a developing positive charge in a carbocation intermediate, a key feature of SN1 and E1 reactions. Conversely, the electrophilic carbon is also susceptible to direct attack by nucleophiles, characteristic of the SN2 pathway. The presence of protons on the adjacent carbon atoms also allows for base-induced elimination reactions (E2). This guide will dissect the interplay of these competing reaction mechanisms.

Theoretical Framework: Substitution vs. Elimination

The reactivity of the chloro group in this compound is a classic example of the competition between nucleophilic substitution and elimination reactions. The specific pathway followed is highly dependent on the reaction conditions.

Nucleophilic Substitution Reactions

SN2 Mechanism: This is a one-step, bimolecular reaction where a strong, typically non-bulky nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

SN1 Mechanism: This is a two-step, unimolecular reaction that proceeds through a carbocation intermediate. The first and rate-determining step is the departure of the chloride ion to form a relatively stable secondary propargylic carbocation. This is followed by a rapid attack of a weaker nucleophile. This pathway is favored by polar protic solvents, which can solvate both the carbocation and the leaving group. The rate of reaction is primarily dependent on the concentration of the substrate.

Elimination Reactions

E2 Mechanism: This is a one-step, bimolecular elimination reaction where a strong base removes a proton from a carbon adjacent to the carbon bearing the chlorine, leading to the formation of a double or triple bond and the simultaneous expulsion of the chloride ion. Strong, sterically hindered bases, such as potassium tert-butoxide, favor this pathway.

E1 Mechanism: This is a two-step, unimolecular elimination that also proceeds through a carbocation intermediate. After the formation of the carbocation, a weak base removes an adjacent proton to form the alkene. E1 reactions often compete with SN1 reactions and are favored by high temperatures.

Experimental Protocols and Data

While specific experimental data for this compound is not abundant in publicly available literature, its reactivity can be inferred from studies on analogous secondary propargylic halides. The following sections provide representative experimental procedures for the synthesis and key reactions.

Synthesis of this compound

A common method for the synthesis of secondary propargylic chlorides is the reaction of the corresponding propargylic alcohol with a chlorinating agent.

Experimental Protocol: Synthesis of this compound from Pent-1-yn-3-ol

-

To a stirred solution of pent-1-yn-3-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, slowly add thionyl chloride (1.2 eq) and a catalytic amount of pyridine.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice-water.

-

Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford this compound.

Nucleophilic Substitution Reactions

Table 1: Predicted Outcomes of Nucleophilic Substitution Reactions

| Nucleophile | Solvent | Predicted Major Pathway | Expected Product |

| NaN3 | DMF | SN2 | 3-Azidopent-1-yne |

| NaCN | DMSO | SN2 | Pent-1-yne-3-carbonitrile |

| CH3OH | Methanol (solvolysis) | SN1 | 3-Methoxypent-1-yne |

| H2O | Water (hydrolysis) | SN1 | Pent-1-yn-3-ol |

Experimental Protocol: Reaction with Sodium Azide (SN2)

-

Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 3-azidopent-1-yne by column chromatography.

Elimination Reactions

Table 2: Predicted Outcomes of Elimination Reactions

| Base | Solvent | Predicted Major Pathway | Expected Product(s) |

| Potassium tert-butoxide | THF | E2 | Pent-1-en-3-yne and/or Penta-1,2-diene |

| Sodium ethoxide | Ethanol | E2/SN2 competition | Pent-1-en-3-yne and 3-ethoxypent-1-yne |

| H2O | Heat | E1 | Pent-1-en-3-yne |

Experimental Protocol: Reaction with Potassium tert-Butoxide (E2)

-

To a solution of potassium tert-butoxide (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by GC-MS to observe the formation of the elimination product(s).

-

Quench the reaction with water and extract with a low-boiling point solvent like pentane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate.

-

The volatile product can be characterized by spectroscopic methods.

Spectroscopic Data (Predicted and Analogous Compounds)

Direct experimental spectroscopic data for this compound is scarce. However, characteristic spectral features can be predicted based on its structure and data from similar compounds like 3-chloro-1-propyne and 3-chloro-1-butyne.

Table 3: Predicted and Analogous Spectroscopic Data

| Technique | Functional Group | Predicted/Analogous Chemical Shift or Frequency |

| 1H NMR | ≡C-H | ~2.5 ppm (t) |

| -CH(Cl )- | ~4.1-4.3 ppm (t) | |

| -CH2- | ~1.8-2.0 ppm (m) | |

| -CH3 | ~1.1 ppm (t) | |

| 13C NMR | ≡C -H | ~70-75 ppm |

| ≡C -C | ~80-85 ppm | |

| -C H(Cl)- | ~50-55 ppm | |

| -C H2- | ~30-35 ppm | |

| -C H3 | ~10-15 ppm | |

| IR Spectroscopy | ≡C-H stretch | ~3300 cm-1 |

| C≡C stretch | ~2120 cm-1 | |

| C-Cl stretch | ~650-750 cm-1 |

Conclusion

The reactivity of the chloro group in this compound is a nuanced interplay of substitution and elimination pathways. For drug development professionals and synthetic chemists, a thorough understanding of these competing reactions is paramount for the successful application of this versatile building block. Strong, non-bulky nucleophiles in polar aprotic solvents will favor the SN2 pathway, providing a direct route for the introduction of new functional groups. Conversely, strong, sterically hindered bases will promote E2 elimination. Weaker nucleophiles in protic solvents will likely lead to a mixture of SN1 and E1 products. Careful selection of reaction conditions is therefore critical to achieving the desired synthetic outcome. Further experimental studies on this compound are warranted to provide more precise quantitative data and expand its utility in organic synthesis.

An In-depth Technical Guide to the Electrophilic Addition Reactions of 3-Chloropent-1-yne

Executive Summary

This technical guide provides a comprehensive overview of the predicted electrophilic addition reactions of 3-Chloropent-1-yne. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document outlines the core principles governing these reactions, with a particular focus on the influence of the propargylic chlorine substituent on regioselectivity and stereochemistry. Detailed hypothetical experimental protocols, data presentation in tabular format, and visualizations of reaction mechanisms and workflows are provided to facilitate a deeper understanding of the chemical behavior of this substrate.

Introduction to Electrophilic Addition Reactions of Alkynes

Alkynes, characterized by the presence of a carbon-carbon triple bond, are electron-rich molecules capable of undergoing electrophilic addition reactions.[1] The high electron density of the two π-bonds makes the alkyne functionality nucleophilic.[1] However, alkynes are generally less reactive towards electrophiles than alkenes.[1] This reduced reactivity is attributed to the greater s-character of the sp-hybridized carbon atoms in the triple bond, which holds the π-electrons more tightly, and the formation of a relatively unstable vinyl cation intermediate upon protonation.[1]

Electrophilic addition to a terminal alkyne, such as this compound, can theoretically yield two regioisomers. The regioselectivity of these reactions is primarily governed by the stability of the intermediate carbocation, a principle encapsulated by Markovnikov's rule.[1] Markovnikov's rule states that in the addition of a protic acid to an unsymmetrical alkene or alkyne, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide or other nucleophilic group attaches to the carbon with more alkyl substituents.[2] This is a consequence of the formation of the more stable carbocation intermediate.

The presence of a chlorine atom at the propargylic position (C-3) in this compound introduces a significant electronic effect. Chlorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is expected to destabilize any developing positive charge on the adjacent carbon atoms, thereby influencing the regiochemical outcome of the electrophilic addition.

Predicted Electrophilic Addition Reactions of this compound

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (e.g., HBr, HCl) to this compound is predicted to proceed via an electrophilic addition mechanism. The initial step involves the protonation of the alkyne to form a vinyl cation. Two possible vinyl cations can be formed:

-

Path A (Markovnikov addition): Protonation of C-1 to form a secondary vinyl cation at C-2.

-

Path B (Anti-Markovnikov addition): Protonation of C-2 to form a primary vinyl cation at C-1.

The stability of the vinyl cation is the determining factor for the regioselectivity. Generally, secondary vinyl cations are more stable than primary vinyl cations. However, the strong electron-withdrawing inductive effect of the chlorine atom at C-3 will significantly destabilize the adjacent carbocation at C-2. This destabilization might make the formation of the C-2 carbocation less favorable than in a typical alkyne.

Despite the destabilizing effect of the propargylic chlorine, the secondary vinyl cation at C-2 is still expected to be more stable than the primary vinyl cation at C-1. Therefore, the reaction is predicted to predominantly follow Markovnikov's rule , leading to the formation of the C-2 halogenated product.

The subsequent attack of the halide ion on the vinyl cation will result in the formation of a vinyl halide. If a second equivalent of HX is used, a further addition reaction can occur, typically leading to a geminal dihalide.[3]

Predicted Products of Hydrohalogenation:

| Reagent (1 eq.) | Predicted Major Product | Predicted Regioselectivity |

| HBr | (E/Z)-2-Bromo-3-chloropent-1-ene | Markovnikov |

| HCl | (E/Z)-2,3-Dichloropent-1-ene | Markovnikov |

Halogenation (Addition of X₂)

The addition of halogens (e.g., Cl₂, Br₂) to alkynes is also an electrophilic addition reaction. The mechanism is thought to proceed through a cyclic halonium ion intermediate, similar to the halogenation of alkenes.[3] This intermediate is then opened by the attack of a halide ion. The attack typically occurs from the side opposite to the bridging halogen, resulting in anti-addition.[3]

For a terminal alkyne like this compound, the initial addition of a halogen molecule will lead to a dihaloalkene. The use of a second equivalent of the halogen will result in a tetrahaloalkane.[3] The regioselectivity of the initial addition is less pronounced than in hydrohalogenation, but the electron-withdrawing effect of the propargylic chlorine might still influence the polarization of the triple bond.

Predicted Products of Halogenation:

| Reagent (1 eq.) | Predicted Major Product | Predicted Stereochemistry |

| Br₂ | (E)-1,2-Dibromo-3-chloropent-1-ene | anti-addition |

| Cl₂ | (E)-1,2,3-Trichloropent-1-ene | anti-addition |

Hydration (Addition of H₂O)

The acid-catalyzed hydration of alkynes typically requires a mercury(II) salt (like HgSO₄) as a catalyst to overcome the low reactivity of the alkyne towards protonation.[4] The reaction follows Markovnikov's rule, with the initial addition of water across the triple bond leading to an enol intermediate.[4] This enol then rapidly tautomerizes to the more stable keto form.

For this compound, the addition of the hydroxyl group is expected at the more substituted carbon (C-2) according to Markovnikov's rule. The resulting enol will then tautomerize to a ketone. The electron-withdrawing effect of the chlorine at C-3 would make the resulting ketone an α-haloketone.

Predicted Product of Hydration:

| Reagents | Predicted Major Product | Tautomerization Product |

| H₂O, H₂SO₄, HgSO₄ | 3-Chloro-1-penten-2-ol | 3-Chloro-2-pentanone |

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the electrophilic addition reactions of this compound, based on general procedures for alkynes.

Protocol for Hydrobromination of this compound

Objective: To synthesize (E/Z)-2-Bromo-3-chloropent-1-ene.

Materials:

-

This compound

-

Hydrogen bromide (33% in acetic acid)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane (20 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of hydrogen bromide in acetic acid (1.1 eq) to the stirred solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, wash it with water (2 x 20 mL), and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired (E/Z)-2-Bromo-3-chloropent-1-ene.

Protocol for Chlorination of this compound

Objective: To synthesize (E)-1,2,3-Trichloropent-1-ene.

Materials:

-

This compound

-

Chlorine (gas or solution in CCl₄)

-

Carbon tetrachloride (anhydrous)

-

Sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Three-necked flask with a gas inlet tube and a magnetic stirrer

-

Gas dispersion tube

Procedure:

-

In a 100 mL three-necked flask equipped with a magnetic stirrer and a gas inlet tube, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride (30 mL).

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Slowly bubble chlorine gas through the solution or add a solution of chlorine in carbon tetrachloride (1.0 eq) dropwise. Maintain the reaction temperature below 10 °C using an ice bath.

-

Monitor the reaction by observing the disappearance of the chlorine color and by TLC.

-

After the reaction is complete, bubble nitrogen gas through the solution to remove any excess chlorine.

-

Wash the reaction mixture with a 10% sodium thiosulfate solution (2 x 20 mL) to remove any remaining chlorine, followed by water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Protocol for Hydration of this compound

Objective: To synthesize 3-Chloro-2-pentanone.

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Mercury(II) sulfate

-

Water

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser and a magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask, prepare a solution of sulfuric acid (5 mL) in water (45 mL).

-

Add mercury(II) sulfate (0.5 g) to the acidic solution and stir until it dissolves.

-

Add this compound (1.0 eq) to the catalyst solution.

-

Heat the mixture to 60 °C with vigorous stirring for 3 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with saturated sodium chloride solution (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the diethyl ether by distillation.

-

Purify the resulting crude 3-Chloro-2-pentanone by vacuum distillation.

Visualizations

Predicted Reaction Pathway for Hydrobromination

Caption: Predicted mechanism for the hydrobromination of this compound.

Predicted Reaction Pathway for Halogenation

References

Nucleophilic Substitution at the Propargylic Position of 3-Chloropent-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of nucleophilic substitution reactions at the propargylic position of 3-chloropent-1-yne. This secondary propargylic halide presents a unique substrate where the reaction pathway and product distribution are highly dependent on the nature of the nucleophile, solvent, and reaction conditions. This document outlines the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, discusses modern catalytic approaches, and provides detailed experimental protocols for key transformations, supported by quantitative data from analogous systems.

Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways

The substitution of the chlorine atom in this compound can proceed through two primary mechanistic pathways: bimolecular nucleophilic substitution (S(_N)2) and unimolecular nucleophilic substitution (S(_N)1). The operative mechanism is a critical determinant of the product's stereochemistry and the potential for rearrangement byproducts.

S(_N)2 Pathway: This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., acetone, DMF, DMSO). The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry at the chiral center. For this compound, this would result in the direct replacement of the chlorine atom with the nucleophile.

S(_N)1 Pathway: This pathway is favored with weak nucleophiles (which are often the solvent, in a process called solvolysis) in polar protic solvents (e.g., ethanol, water). The reaction proceeds in a stepwise manner, beginning with the slow ionization of the C-Cl bond to form a propargylic carbocation. This carbocation is resonance-stabilized, existing as a hybrid of a propargyl and an allenyl cation. The nucleophile can then attack either electrophilic carbon, leading to a mixture of the expected propargylic substitution product and a rearranged allenic product. If the starting material is chiral, this pathway typically results in a racemic mixture of products.

Substitution with Oxygen Nucleophiles

The reaction of this compound with oxygen nucleophiles, such as hydroxide or alkoxides, can lead to the formation of corresponding alcohols or ethers. These reactions are typically performed under conditions that favor the S(_N)2 mechanism to avoid elimination side reactions.

Representative Experimental Protocol: Synthesis of Pent-1-yn-3-ol (Analogous System)

Reaction: R-Cl + NaOH(aq) → R-OH + NaCl

Procedure:

-

A solution of the secondary propargylic chloride (1.0 eq) in a water-miscible solvent like acetone or THF is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

An aqueous solution of sodium hydroxide (1.5-2.0 eq) is added to the flask.

-

The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.

-

The aqueous residue is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by fractional distillation or column chromatography on silica gel.

Quantitative Data for Oxygen Nucleophile Substitution (Analogous Systems)

| Nucleophile | Substrate | Solvent | Temperature (°C) | Product | Yield (%) |

| NaOH | Secondary Propargylic Chloride | Acetone/Water | 50-70 | Propargylic Alcohol | 60-80 |

| NaOEt | Secondary Propargylic Chloride | Ethanol | 25-50 | Propargylic Ether | 55-75 |

Substitution with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as azide and amines, are effective for the introduction of nitrogen-containing functionalities at the propargylic position. The azide substitution is particularly useful as the resulting propargyl azide can be further transformed via click chemistry or reduced to a primary amine.

Representative Experimental Protocol: Synthesis of 3-Azidopent-1-yne

Reaction: this compound + NaN(_3) → 3-Azidopent-1-yne + NaCl

Procedure:

-

To a solution of this compound (1.0 eq) in dimethylformamide (DMF) in a round-bottom flask is added sodium azide (1.5 eq).

-

The reaction mixture is stirred at room temperature and monitored by TLC or GC.

-

Once the starting material is consumed, the reaction mixture is poured into water and extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to afford the crude 3-azidopent-1-yne, which can be purified by distillation under reduced pressure if necessary. Caution: Organic azides can be explosive and should be handled with appropriate care.

Quantitative Data for Nitrogen Nucleophile Substitution (Analogous Systems)

| Nucleophile | Substrate | Solvent | Temperature (°C) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | NaN(_3) | Secondary Propargylic Chloride | DMF | 25 | Propargyl Azide | 85-95 | | NH(_3) | Secondary Propargylic Chloride | Ethanol | 100 (sealed tube) | Primary Propargyl Amine | 40-60 |

Substitution with Carbon Nucleophiles: The Role of Organocuprates

For the formation of carbon-carbon bonds, organocuprates (Gilman reagents) are highly effective nucleophiles for reaction with propargylic halides. These reactions generally proceed via an S(_N)2-like mechanism and are known for their high efficiency.

Representative Experimental Protocol: Reaction of this compound with Lithium Dimethylcuprate

Reaction: this compound + (CH(_3))(_2)CuLi → 3-Methylpent-1-yne + CH(_3)Cu + LiCl

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), a solution of methyllithium in diethyl ether is prepared or obtained commercially.

-

The flask is cooled to 0 °C in an ice bath, and copper(I) iodide (0.5 eq based on methyllithium) is added portion-wise with stirring. The mixture is stirred for 30 minutes to form a solution of lithium dimethylcuprate.

-

The reaction mixture is then cooled to -78 °C (dry ice/acetone bath).

-

A solution of this compound (1.0 eq relative to the cuprate) in anhydrous diethyl ether is added dropwise.

-

The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is filtered through a pad of Celite, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure to isolate the volatile product.

Quantitative Data for Carbon Nucleophile Substitution (Analogous Systems)

| Nucleophile | Substrate | Solvent | Temperature (°C) | Product | Yield (%) |

| (CH(_3))(_2)CuLi | Secondary Propargylic Chloride | Diethyl Ether | -78 to 25 | 3-Methyl-substituted Alkyne | 70-90 |

| NaCN | Secondary Propargylic Chloride | DMSO | 25-50 | Propargyl Nitrile | 65-85 |

Modern Catalytic Methods: Nickel-Catalyzed Cross-Coupling

In recent years, transition metal catalysis has emerged as a powerful tool for nucleophilic substitution reactions. Nickel-catalyzed cross-coupling reactions, for instance, can effectively couple secondary propargylic electrophiles with a variety of nucleophiles, including organozinc and organoboron reagents, often with high selectivity.

These catalytic methods offer advantages in terms of functional group tolerance and the ability to perform reactions under milder conditions compared to traditional stoichiometric methods. While specific protocols for this compound are not widely reported, the general procedures involve the use of a nickel(II) precatalyst, a suitable ligand (e.g., a phosphine or an N-heterocyclic carbene), and a reducing agent in some cases, to generate the active Ni(0) species.

Conclusion

Nucleophilic substitution at the propargylic position of this compound is a versatile transformation for the synthesis of a variety of functionalized alkynes. The outcome of the reaction is highly dependent on the chosen conditions, which dictate the competition between S(_N)1 and S(_N)2 pathways. For direct substitution with retention of the propargylic framework, S(_N)2 conditions employing strong nucleophiles in polar aprotic solvents are generally preferred. Modern organometallic approaches, particularly using organocuprates and nickel catalysis, offer highly efficient and selective methods for the formation of C-C bonds at this position. The experimental protocols and data presented, based on closely related systems, provide a robust framework for researchers and drug development professionals to design and execute successful synthetic strategies involving this valuable propargylic halide.

3-Chloropent-1-yne: A Technical Overview of a Niche Alkynyl Halide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropent-1-yne is a halogenated alkyne of interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its known properties and plausible synthetic methodologies. While a seminal publication detailing its initial discovery and synthesis could not be identified through extensive searches of the scientific literature and patent databases, its preparation can be inferred from established reactions for the synthesis of similar alkynyl chlorides. This document summarizes its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and presents this information in a format tailored for chemical researchers and professionals in drug development.

Introduction

Alkynyl halides are valuable building blocks in organic synthesis, serving as precursors for a variety of molecular architectures through cross-coupling reactions, nucleophilic substitutions, and other transformations. This compound, with its terminal alkyne and secondary chloride functionalities, presents a unique combination of reactive sites for potential applications in the synthesis of complex organic molecules, including pharmacologically active compounds. Despite its presence in chemical databases, the historical context of its first synthesis remains obscure. This guide aims to consolidate the available data and propose a scientifically sound method for its preparation.

Physicochemical Properties

Quantitative data for this compound is available from various chemical databases. A summary of these properties is presented in Table 1 for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇Cl | PubChem[1] |

| Molecular Weight | 102.56 g/mol | PubChem[1] |

| CAS Number | 14035-68-8 | PubChem[1] |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| InChI | InChI=1S/C5H7Cl/c1-3-5(6)4-2/h1,5H,4H2,2H3 | PubChem[1] |

| InChIKey | OFMZMTGQSMVBDK-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCC(C#C)Cl | PubChem[1] |

Plausible First Synthesis: A Proposed Methodology

Based on general principles of organic synthesis for the preparation of secondary alkyl chlorides from corresponding alcohols, a likely route for the first synthesis of this compound involves the chlorination of pent-1-yn-3-ol. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often used in the presence of a base like pyridine to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound from Pent-1-yn-3-ol

Materials:

-

Pent-1-yn-3-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Distillation apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve pent-1-yn-3-ol (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.1 eq) to the solution dropwise.

-

Slowly add a solution of thionyl chloride (1.1 eq) in anhydrous diethyl ether to the stirred mixture via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Expected Observations:

The reaction mixture may change color and a precipitate of pyridinium hydrochloride may form. The final product is expected to be a colorless to pale yellow liquid.

Logical Workflow for the Proposed Synthesis

The logical progression of the proposed synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that this compound is involved in any specific biological signaling pathways or possesses significant pharmacological activity. Its primary relevance to drug development professionals lies in its potential as a synthetic intermediate.

Conclusion

References

Theoretical Analysis of the Molecular Structure of 3-Chloropent-1-yne: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the three-dimensional structure and conformational landscape of 3-Chloropent-1-yne. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a representative computational analysis based on established quantum chemical methods. The protocols and data herein serve as a robust framework for the theoretical investigation of small halogenated alkynes, which are of interest in synthetic chemistry and as building blocks in drug discovery. This guide details the computational workflow, from initial structure generation to the calculation of molecular properties, and presents illustrative data in a structured format.

Introduction

This compound (C₅H₇Cl) is a chiral haloalkyne whose structural properties are crucial for understanding its reactivity and potential interactions in a biological context.[1] Computational chemistry provides a powerful toolkit for investigating the molecular geometry, vibrational frequencies, and conformational energetics of such molecules, offering insights that can be complementary to or, in the absence of extensive empirical data, predictive of experimental findings.

This whitepaper outlines the application of ab initio and Density Functional Theory (DFT) methods for the structural characterization of this compound. We will describe a typical computational protocol, present expected structural parameters in tabular format, and illustrate key conceptual workflows using Graphviz diagrams.

Computational Methodology

The theoretical analysis of this compound involves a multi-step computational workflow. The primary objective is to locate the global minimum on the potential energy surface and to characterize the vibrational properties of the molecule.

Conformational Search and Initial Geometry Optimization

A preliminary conformational search is essential to identify the possible stable rotamers of this compound. This is typically performed using a lower-level, computationally less expensive method, such as molecular mechanics or a semi-empirical method. The identified low-energy conformers are then subjected to full geometry optimization using more accurate quantum mechanical methods.

High-Level Geometry Optimization and Frequency Calculations

For accurate structural parameters, geometry optimization is performed using DFT with a suitable functional and basis set. A common choice for molecules of this type is the B3LYP functional with a Pople-style basis set, such as 6-311+G(d,p). To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

The following diagram illustrates the general workflow for the theoretical calculations:

Illustrative Structural Data

The following tables summarize the expected quantitative data for the optimized geometry of this compound, based on typical values for similar chemical bonds and functional groups as determined by DFT calculations.

Table 1: Optimized Bond Lengths (Å)

| Bond | Expected Length (Å) |

| C1≡C2 | 1.21 |

| C2-C3 | 1.46 |

| C3-Cl | 1.80 |

| C3-C4 | 1.53 |

| C4-C5 | 1.54 |

| C1-H1 | 1.06 |

| C3-H | 1.10 |

| C4-H | 1.10 |

| C5-H | 1.09 |

Table 2: Optimized Bond Angles (Degrees)

| Angle | Expected Value (°) |

| H1-C1≡C2 | 179.8 |

| C1≡C2-C3 | 178.5 |

| C2-C3-Cl | 109.5 |

| C2-C3-C4 | 111.0 |

| Cl-C3-C4 | 109.0 |

| C3-C4-C5 | 112.0 |

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| C≡C Stretch | ~2150 |

| ≡C-H Stretch | ~3300 |

| C-Cl Stretch | ~750 |

| C-H Stretch (sp³) | 2900-3000 |

| CH₂ Bend | ~1450 |

Conformational Analysis

The primary axis of conformational flexibility in this compound is the rotation around the C3-C4 single bond. A relaxed potential energy surface scan can be performed by systematically varying the dihedral angle of the Cl-C3-C4-C5 atoms and calculating the relative energy at each step. This allows for the identification of staggered and eclipsed conformations.

The following diagram illustrates the logical relationship in a conformational analysis, highlighting the key conformers.

Experimental Protocols for Structural Determination

While this paper focuses on theoretical calculations, it is important to note the experimental techniques that would be employed to validate these computational models.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the geometry of molecules in the gas phase. A beam of high-energy electrons is scattered by the molecule, and the resulting diffraction pattern is analyzed to determine the bond lengths, angles, and torsional angles. This method provides an average structure over the vibrational and rotational motions of the molecule.

-

Protocol: A sample of this compound would be vaporized and introduced into a high-vacuum chamber. An electron beam is directed at the gaseous sample, and the scattered electrons are detected on a photographic plate or a CCD detector. The radial distribution of the scattered intensity is then Fourier transformed to yield a radial distribution curve, from which structural parameters are refined by a least-squares fitting procedure.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule. From the frequencies of these transitions, the moments of inertia can be determined with very high precision. For molecules with a permanent dipole moment, such as this compound, this technique can provide highly accurate rotational constants, which are directly related to the molecular geometry.

-

Protocol: A gaseous sample of this compound at low pressure is introduced into a waveguide. Microwave radiation is passed through the sample, and the absorption of radiation at specific frequencies corresponding to rotational transitions is detected. For molecules with chlorine, the nuclear quadrupole coupling constants can also be determined, providing information about the electronic environment of the chlorine nucleus.

Conclusion

This technical guide has outlined a standard and robust computational approach for the structural characterization of this compound. By employing a combination of conformational searching, DFT-based geometry optimization, and frequency calculations, a detailed understanding of the molecule's three-dimensional structure and vibrational properties can be achieved. The illustrative data presented serves as a baseline for what can be expected from such a study. The described experimental protocols for GED and microwave spectroscopy represent the primary methods for the experimental validation of these theoretical findings. This integrated theoretical and experimental approach is fundamental in modern chemical research and drug development.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using 3-Chloropent-1-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Chloropent-1-yne in Sonogashira coupling reactions. This versatile building block offers a pathway to novel molecular architectures relevant to pharmaceutical and materials science research.

Introduction

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][4] The use of this compound as the alkyne component introduces a functionalized five-carbon chain, which can be a key structural motif or a precursor for further synthetic transformations in drug discovery and materials science.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves two interconnected cycles.[2][3] In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[1]

Application of this compound

This compound serves as a valuable substrate in Sonogashira reactions, allowing for the introduction of a pentynyl group bearing a reactive chlorine handle. This functionality can be retained in the final product for subsequent nucleophilic substitution or elimination reactions, providing a gateway to a diverse range of derivatives.

Data Presentation: Representative Reaction Parameters and Yields

While specific data for this compound is not extensively reported, the following table summarizes typical conditions and expected yields for Sonogashira couplings of terminal alkynes with various aryl halides, which can be adapted for this compound.

| Aryl Halide (Ar-X) | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2.0) | CuI (2.1) | Triethylamine | THF | RT | 1.5 | 97 |

| 4-Bromoacetophenone | Phenylacetylene | Pd-PEPPSI (1) | CuI (10) | Triethylamine | Water | 100 | 12 | >95 |

| Generic Aryl Halide | Generic Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89[1] |

| (3E)-iodoprop-2-enoic acid | Phenylacetylene | Pd(OAc)₂ (5) | CuI (20) | Diisopropylamine | DMF | RT | 1 | Not specified |

Experimental Protocols

Below are detailed protocols for performing Sonogashira coupling reactions with this compound. These are general procedures and may require optimization for specific substrates.

Protocol 1: Standard Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is adapted from a standard procedure for the coupling of terminal alkynes with aryl iodides.

Materials:

-

Aryl iodide (1.0 equiv)

-

This compound (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.0 mol%)

-

Copper(I) iodide (CuI) (2.1 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (TEA) (1.5 equiv)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a dry two-necked flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (e.g., 9.80 mmol), anhydrous THF (40 mL), and triethylamine (1.5 equiv., 14.7 mmol).

-

To this solution, add this compound (1.1 equiv., 10.7 mmol), bis(triphenylphosphine)palladium(II) dichloride (2.0 mol%, 0.195 mmol), and copper(I) iodide (2.1 mol%, 0.210 mmol).

-

Stir the reaction mixture at room temperature for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding water (20 mL).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is a general procedure suitable for less reactive aryl bromides and may require heating.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Anhydrous Dimethylformamide (DMF) or Toluene

-

Diisopropylamine (DIPA) or Triethylamine (TEA) (2.0 equiv)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, dissolve the aryl bromide (e.g., 5.0 mmol) in anhydrous DMF or toluene (25 mL).

-

Add diisopropylamine or triethylamine (2.0 equiv., 10.0 mmol).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Add bis(triphenylphosphine)palladium(II) dichloride (3-5 mol%) and copper(I) iodide (5-10 mol%) to the reaction mixture.

-

Add this compound (1.2 equiv., 6.0 mmol) dropwise to the mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring the reaction by TLC or GC.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the product.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

General Experimental Workflow

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

References

experimental protocol for the synthesis of 3-Chloropent-1-yne

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3-Chloropent-1-yne, a valuable intermediate in organic synthesis. The described method involves the reaction of pent-1-yn-3-ol with thionyl chloride, a reliable and effective approach for the preparation of propargyl chlorides. This document outlines the necessary reagents, step-by-step procedure, purification techniques, and comprehensive characterization data for the final product, intended for researchers and professionals in drug development and chemical synthesis.

Introduction